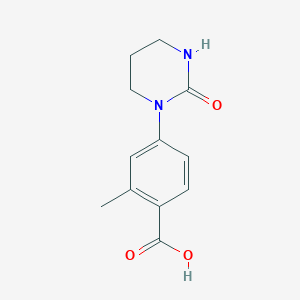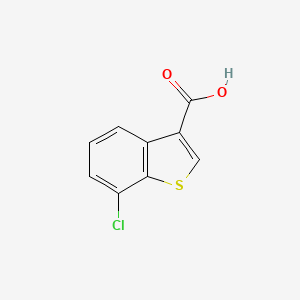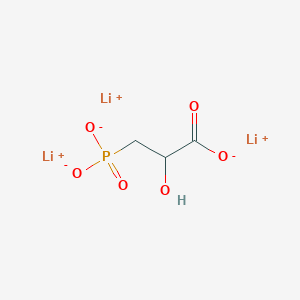
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate is a chemical compound with the molecular formula C3H4Li3O6P. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its stability and reactivity under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate typically involves the reaction of 2-hydroxy-3-phosphonatopropanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors with precise control over temperature, pressure, and pH. The process includes multiple purification steps to achieve the desired purity level. The final product is often dried and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various hydroxy derivatives .
Aplicaciones Científicas De Investigación
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and interactions with biological molecules.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and influencing their reactivity. The compound’s effects are mediated through its ability to donate or accept electrons, participate in coordination chemistry, and form stable complexes with various substrates .
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 2-hydroxy-3-phosphonatopropanoate
- Tripotassium 2-hydroxy-3-phosphonatopropanoate
- Tricalcium 2-hydroxy-3-phosphonatopropanoate
Uniqueness
Trilithium(1+) 2-hydroxy-3-phosphonatopropanoate is unique due to its specific lithium ion content, which imparts distinct properties compared to its sodium, potassium, and calcium counterparts.
Propiedades
Fórmula molecular |
C3H4Li3O6P |
|---|---|
Peso molecular |
187.9 g/mol |
Nombre IUPAC |
trilithium;2-hydroxy-3-phosphonatopropanoate |
InChI |
InChI=1S/C3H7O6P.3Li/c4-2(3(5)6)1-10(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
Clave InChI |
IFDQMDKRXFNRCI-UHFFFAOYSA-K |
SMILES canónico |
[Li+].[Li+].[Li+].C(C(C(=O)[O-])O)P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



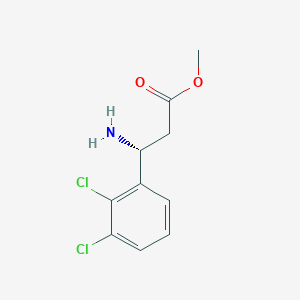

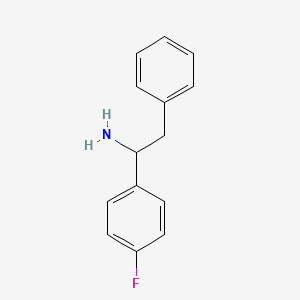
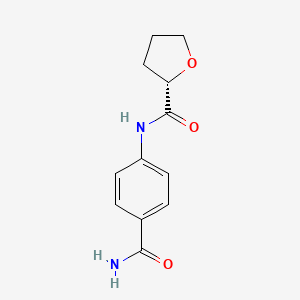
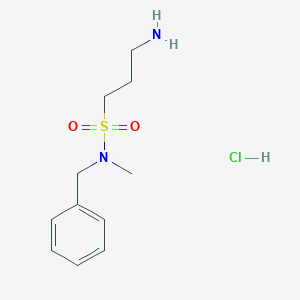
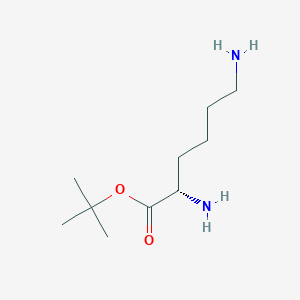
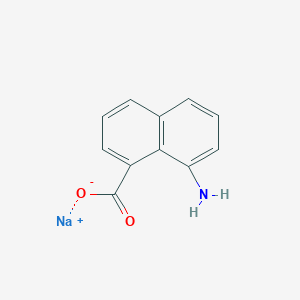
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
